molecular formula C6Br2O3S B1375947 4,6-Dibromothieno[3,4-c]furan-1,3-dione CAS No. 1015423-45-6

4,6-Dibromothieno[3,4-c]furan-1,3-dione

Cat. No. B1375947
CAS RN: 1015423-45-6
M. Wt: 311.94 g/mol
InChI Key: OQMJQMGTDSIYNQ-UHFFFAOYSA-N
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Description

4,6-Dibromothieno[3,4-c]furan-1,3-dione is a useful reactant in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves the reaction of this compound with 2-aminofluorene in freshly distilled THF. The reaction is stirred at 50 °C for 4 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular formula of this compound is C6Br2O3S. Its InChI code is 1S/C6Br2O3S/c7-3-1-2(4(8)12-3)6(10)11-5(1)9 and its InChI key is OQMJQMGTDSIYNQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 311.94 g/mol. It has a topological polar surface area of 71.6 Ų. It has no hydrogen bond donors but has 4 hydrogen bond acceptors. It has no rotatable bonds. Its exact mass is 311.79144 g/mol and its monoisotopic mass is 309.79349 g/mol .

Scientific Research Applications

  • Electrosynthesis and Photoreactivity

    • The compound 2,3-bis(spiro-2-indanyl-1,3-dione)-indeno[1,2-b]furan-4-one, synthesized via cathodic reduction involving dibromo compounds similar to 4,6-Dibromothieno[3,4-c]furan-1,3-dione, demonstrates significant electrosynthetic applications. It exhibits interesting photoreactivity under sunlight exposure, transforming into tris-indanedione (Horcajada et al., 2007).
  • Electropolymerization and Optical Properties

    • Research on thieno[3,4-c]pyrrole-4,6-dione-based monomers, closely related to this compound, reveals their utility in electropolymerization. These monomers and their polymers display dual absorption bands, indicating potential applications in optoelectronic devices due to their intriguing redox and optical properties (Çakal et al., 2020).
  • Synthesis of Heterocyclic Compounds

    • The synthesis of 1H-furan-2,5-dione derivatives, structurally related to this compound, has been explored for its potential in creating a variety of heterocyclic compounds. These substances exhibit potential biological activities, highlighting the versatility of furan-dione derivatives in chemical synthesis (Moon et al., 2010).
  • Molecular Structure and Hydrogen Bonding

    • Investigations into compounds like 2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione, similar to this compound, have provided insights into their molecular structures. Analysis of hydrogen bonding patterns in these structures can inform the design of novel compounds with specific properties (Qian, 2008).
  • Organic Electronics Applications

    • The synthesis and design of donor–acceptor copolymers incorporating structures analogous to this compound have shown promising applications in organic electronics. These copolymers exhibit significant improvements in device performance, indicating their potential in advanced technological applications (Yuan et al., 2012).
  • Divergent Synthesis of Substituted Furans

    • Divergent synthesis approaches utilizing 2-hydroxy-1,4-diones, akin to this compound, have been explored for generating a variety of substituted furan derivatives. These methodologies provide a universal strategy for creating diverse furan derivatives with potential applications in various fields (Liu et al., 2021).
  • Electrooptical Property Studies

    • Studies on copolymers based on furo[3,4-c]pyrrole-4,6-dione and related compounds have revealed significant insights into their electrooptical properties. Understanding these properties is essential for developing new materials for optoelectronic applications (Beaupré et al., 2012).

Safety and Hazards

The safety information for 4,6-Dibromothieno[3,4-c]furan-1,3-dione includes a GHS07 pictogram and a warning signal word. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261 and P305+P351+P338 .

Mechanism of Action

Target of Action

The primary target of 4,6-Dibromothieno[3,4-c]furan-1,3-dione is the thieno [3,4- c ]pyrrole-4,6-dione (TPD) acceptor unit . This compound is used in the synthesis of new donor–acceptor–donor (D–A–D) type conjugated monomers and their corresponding polymers .

Mode of Action

The compound interacts with its targets through the TPD acceptor unit. It can be modified with any functional group other than common alkyl chains to impart new functionalities while maintaining superior optoelectronic properties . The compound’s interaction with its targets results in changes to the optical and electrochemical properties of the monomers and polymers synthesized .

Biochemical Pathways

The compound’s interaction with the tpd acceptor unit suggests it may influence pathways related to optoelectronic properties .

Pharmacokinetics

The compound is known to be a solid at room temperature , which may impact its bioavailability.

Result of Action

The action of this compound results in the synthesis of new D–A–D type π-conjugated molecules with altered physical characteristics, such as solubility, absorption, emission, and molecular packing . The compound’s corresponding polymers exhibit an ambipolar character with a slightly lower band gap compared to analogues containing other side chains .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . Additionally, the side chain effect on the compound’s electrochemical and optical properties suggests that changes in the molecular environment could potentially alter its action .

properties

IUPAC Name

4,6-dibromothieno[3,4-c]furan-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br2O3S/c7-3-1-2(4(8)12-3)6(10)11-5(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMJQMGTDSIYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(SC(=C1C(=O)OC2=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857033
Record name 4,6-Dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1015423-45-6
Record name 4,6-Dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromo-3,4-thiophenedicarboxylic Anhydride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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